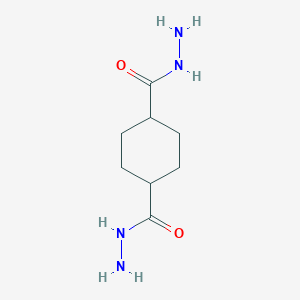
1,4-Cyclohexanedicarbohydrazide
Description
1,4-Cyclohexanedicarbohydrazide (CAS: 27327-67-9; MFCD00043475) is a cyclohexane derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1,4 positions of the ring. Its trans-isomer is explicitly noted in the literature, with structural identifiers such as InChIKey LPLAXQKUDSKKAU-IZLXSQMJSA-N . The compound is synthesized via hydrazinolysis of 1,4-cyclohexanedicarboxylic acid, replacing the carboxylic acid (-COOH) groups with hydrazide functionalities. This modification enhances its ability to form coordination complexes and participate in condensation reactions, making it valuable in pharmaceutical and materials chemistry .
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 | |
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27327-67-9 | |
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1,4-cyclohexanedicarbohydrazide with structurally related cyclohexane derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₈H₁₄N₄O₂ | 202.24 | Two carbohydrazides | Ligand synthesis, hydrazone formation |
| 1,4-Cyclohexanedicarboxylic acid | C₈H₁₂O₄ | 172.18 | Two carboxylic acids | Polyesters, resins, plasticizers |
| 1,4-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | Two hydroxyl groups | Polyester polyols, coatings |
| 1,4-Cyclohexanedicarbaldehyde | C₈H₁₂O₂ | 140.18 | Two aldehyde groups | Organic synthesis, crosslinking |
Research Findings
- Complexation Behavior: 1,4-Cyclohexanediol (a diol analog) demonstrates complexation with borate ions in formulations, influencing drug release kinetics . The carbohydrazide’s hydrazide groups similarly enable metal coordination, as evidenced by its use in synthesizing cyclic carbamimidates .
Thermal and Solubility Properties :
- CHDA-based polyesters exhibit glass transition temperatures (Tg) >100°C, while carbohydrazide derivatives are more polar, leading to higher solubility in polar aprotic solvents (e.g., DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


